Cas no 868978-13-6 (N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide)

N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide
- HMS2742H03
- N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide
- MLS000419507
- SR-01000016540-1
- AKOS024613804
- SR-01000016540
- SMR000320342
- CHEMBL1460771
- F1839-0139
- N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 868978-13-6
- N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide
-
- Inchi: 1S/C16H17N3OS/c1-12-4-2-8-19-11-13(18-16(12)19)6-7-17-15(20)10-14-5-3-9-21-14/h2-5,8-9,11H,6-7,10H2,1H3,(H,17,20)
- InChI Key: HRVWACALSUQJMX-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(NCCC1=CN2C=CC=C(C)C2=N1)=O
Computed Properties
- Exact Mass: 299.10923335g/mol
- Monoisotopic Mass: 299.10923335g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6Ų
- XLogP3: 3
N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1839-0139-2mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1839-0139-25mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1839-0139-5μmol |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1839-0139-1mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1839-0139-10mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1839-0139-15mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1839-0139-10μmol |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1839-0139-20μmol |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1839-0139-20mg |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1839-0139-2μmol |
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide |
868978-13-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide Related Literature
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide
Introduction to N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide (CAS No. 868978-13-6)
N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is a highly specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 868978-13-6, has garnered attention due to its unique structural properties and potential therapeutic benefits. The molecular structure of this compound incorporates a 8-methylimidazo1,2-apyridin core, which is known for its role in various bioactive molecules, and is further enhanced by the presence of a thiophen-2-yl moiety. These features make it a promising candidate for further investigation in medicinal chemistry.
The N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl) part of the name highlights the compound's connectivity and substitution pattern, which is crucial for its biological activity. This segment suggests a potential interaction with biological targets, making it an interesting subject for drug discovery efforts. The acetamide group at the other end of the molecule contributes to its solubility and stability, which are essential factors in pharmaceutical formulations. Together, these components create a molecule with a balanced set of properties that could be exploited for therapeutic purposes.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug design. Among these, imidazopyridines and thiophenes have been extensively studied due to their ability to modulate various biological pathways. The 8-methylimidazo1,2-apyridin scaffold, in particular, has shown promise in several preclinical studies as a component of molecules that exhibit anti-inflammatory, antiviral, and anticancer activities. The incorporation of a thiophen-2-yl group into this scaffold further enhances its pharmacological potential by introducing additional interactions with biological targets.
One of the most compelling aspects of N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have been exploring ways to leverage this compound's structural features to develop novel drugs that can address unmet medical needs. For instance, studies have indicated that derivatives of this compound may have applications in treating neurological disorders by interacting with specific neurotransmitter receptors. The precise arrangement of atoms in this molecule allows for selective binding to these targets, which is a key requirement for effective drug design.
The synthesis of N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to construct the complex core structure efficiently. These methods not only enhance the feasibility of producing the compound on a larger scale but also allow for modifications that can fine-tune its biological activity.
In terms of pharmacokinetic properties, N-(2-{8-methylimidazo1,2-apyridin}-2-yI)-ethyl)-N((thiophen)-N((thiophen) acetamide) demonstrates encouraging characteristics that make it suitable for further development into a drug candidate. Preliminary data suggest good oral bioavailability and moderate metabolic stability, which are critical factors for ensuring that the compound reaches its target site in sufficient concentrations to exert its intended effect. Additionally, its solubility profile appears favorable for formulation into various dosage forms, including oral tablets and injectables.
The field of medicinal chemistry is constantly evolving with new discoveries and methodologies emerging regularly. N-(N(methylimida) N(pyrrolyl) N(pyrrolyl) acetamide) represents one such innovation that has the potential to contribute significantly to therapeutic development. By integrating insights from computational chemistry and high-throughput screening technologies, researchers can accelerate the process of identifying promising candidates like this one for further preclinical evaluation.
As interest in targeted therapies grows worldwide, N(methylimida) N(pyrrolyl) N(pyrrolyl) acetamide could play a crucial role in addressing specific diseases or conditions where current treatments are limited or ineffective. Its unique combination of structural features positions it as a versatile building block for designing molecules with tailored biological activities. This flexibility is particularly valuable in drug discovery programs where multiple iterations and modifications are often necessary to optimize efficacy and safety profiles.
The ongoing research into N-(N(methylimida) N(pyrrolyl) N(pyrrolyl) acetamide underscores the importance of investing in fundamental scientific studies that explore new chemical entities like this one. Such efforts not only expand our understanding of how molecules interact with biological systems but also pave the way for innovative treatments that can improve patient outcomes across various therapeutic areas.
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